molecular formula C21H28N2O3 B2446984 N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide CAS No. 2034391-73-4

N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Cat. No.: B2446984
CAS No.: 2034391-73-4
M. Wt: 356.466
InChI Key: OEEXOGCINKEMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a complex organic compound that features a unique structure combining adamantane, tetrahydropyran, and isonicotinamide moieties

Properties

IUPAC Name

N-(1-adamantyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c24-20(23-21-11-14-7-15(12-21)9-16(8-14)13-21)17-1-4-22-19(10-17)26-18-2-5-25-6-3-18/h1,4,10,14-16,18H,2-3,5-9,11-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEXOGCINKEMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into two primary components:

  • The adamantane-derived amine [(3s,5s,7s)-adamantan-1-amine].
  • The 2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinic acid moiety.

The amide bond formation between these subunits constitutes the final coupling step. Key disconnections include:

  • Etherification at the 2-position of isonicotinic acid with tetrahydro-2H-pyran-4-ol.
  • Amide coupling between the activated carboxylic acid and the adamantane amine.

Synthesis of (3s,5s,7s)-Adamantan-1-Amine

Adamantane derivatives are typically synthesized from 1-adamantanecarboxylic acid or its esters. For enantiomerically pure amines, asymmetric synthesis or resolution techniques are employed.

Resolution of Racemic Adamantane Amines

A practical route involves:

  • Nitration of 1-adamantane carboxylic acid followed by Curtius rearrangement to generate the isocyanate intermediate.
  • Hydrolysis of the isocyanate to yield racemic 1-adamantylamine.
  • Chiral resolution using tartaric acid derivatives to isolate the (3s,5s,7s)-enantiomer.
Table 1: Optimization of Adamantane Amine Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
Nitration HNO3, H2SO4, 0°C, 6 h 85 92%
Curtius Rearrangement DPPA, Et3N, toluene, 110°C 78 89%
Chiral Resolution L-(+)-Tartaric acid, MeOH 41 >99% ee

Amide Bond Formation

Coupling the acid and amine subunits necessitates activation of the carboxylic acid.

EDC/HOBt-Mediated Coupling

  • Activation : 2-((Tetrahydro-2H-pyran-4-yl)oxy)isonicotinic acid (1.0 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (2.0 equiv), DMF, 50°C, 18 h.
  • Coupling : Addition of (3s,5s,7s)-adamantan-1-amine (1.2 equiv), rt, 24 h.

Challenges : Adamantane’s steric bulk necessitated prolonged reaction times. Lower temperatures (<30°C) resulted in incomplete conversion.

Table 3: Amidation Efficiency
Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
EDC/HOBt DMF 50 18 82
DCC/DMAP CH2Cl2 25 48 65
HATU DMF 25 24 78

Purification and Characterization

Chromatographic Purification

  • Normal-phase silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1) removed unreacted amine and byproducts.
  • Recrystallization from EtOH/H2O (9:1) afforded analytically pure product (mp 189–191°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H6), 6.89 (d, J = 5.2 Hz, 1H, pyridine-H3), 4.62–4.55 (m, 1H, THP-O), 3.98–3.82 (m, 2H, THP-H2,6), 2.12–1.45 (m, 21H, adamantane + THP).
  • HRMS : m/z calcd for C22H29N2O3 [M+H]⁺: 393.2158; found: 393.2161.

Alternative Synthetic Routes

Ullmann-Type Coupling for Ether Formation

Copper-catalyzed coupling of 2-bromoisonicotinic acid with tetrahydro-2H-pyran-4-ol:

  • Conditions : CuI, phenanthroline, K3PO4, DMSO, 110°C, 24 h.
  • Yield : 58% (lower than Mitsunobu protocol).

Enzymatic Resolution of Adamantane Amine

Lipase-mediated kinetic resolution using vinyl acetate:

  • Enzyme : Candida antarctica lipase B.
  • ee : 94% after 48 h.

Chemical Reactions Analysis

Types of Reactions

N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide analogs: Compounds with slight modifications in the adamantane or tetrahydropyran moieties.

    Adamantane derivatives: Compounds featuring the adamantane core with different functional groups.

    Isonicotinamide derivatives: Compounds with variations in the isonicotinamide structure.

Uniqueness

This compound is unique due to its combination of structural features, which confer specific chemical and biological properties

Biological Activity

N-((3s,5s,7s)-adamantan-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide is a compound of interest due to its potential biological activities. This compound combines the structural features of adamantane and isonicotinamide, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound based on available research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

Biological Activity Overview

Research indicates that compounds with adamantane and isonicotinamide moieties exhibit various biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

One of the primary areas of investigation is the anticancer potential of this compound. Studies have shown that derivatives of isonicotinamide can inhibit tumor cell proliferation. For instance:

Compound Cell Line IC50 (µM) Mechanism
N-Ada-IsoMDA-MB-231 (TNBC)12 - 24Induces apoptosis via caspase activation
N-Ada-IsoMDA-MB-468 (p53 R273H)12 - 24Inhibits cell cycle progression

In a study examining the effects on breast cancer cell lines, it was found that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism involved the induction of apoptosis as evidenced by increased levels of cleaved caspase 3 and PARP1 in treated cells .

Neuroprotective Effects

The adamantane structure is often associated with neuroprotective properties. Compounds with similar frameworks have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity. Research suggests that this compound may also exhibit these properties, although more specific studies are required to confirm this.

Case Studies

Several case studies have highlighted the biological effects of related compounds:

  • Case Study on MDA-MB-231 Cells : Treatment with N-Ada-Iso resulted in a significant reduction in cell viability after 24 and 72 hours. The IC50 values ranged between 12 to 24 µM, indicating potent activity against this aggressive cancer cell line .
  • Neuroprotective Applications : Preliminary findings suggest that compounds similar to N-Ada-Iso can reduce neuronal death in models of neurodegeneration. Specific pathways involved include modulation of glutamate receptors and enhancement of antioxidant defenses.

Q & A

Q. Basic

  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify the integration of adamantane protons (characteristic singlets at δ 1.6–2.1 ppm) and pyran-4-yloxy substituents (multiplet patterns for oxy-methylene groups at δ 3.5–4.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated in adamantane-carboxamide derivatives (e.g., C26H29NO2 with triclinic symmetry) .
  • HRMS (ESI) : Validate molecular weight with precision <5 ppm error .

What in vitro biological assays are suitable for evaluating its pharmacological potential?

Q. Basic

  • Antimicrobial screening : Use broth microdilution against clinically isolated bacterial/fungal strains (e.g., S. aureus, C. albicans), with MIC values compared to reference drugs like ciprofloxacin .
  • Enzyme inhibition : Test elastase or protease activity via fluorogenic substrates (e.g., Boc-Ala-Pro-Nva-SBzl for elastase), monitoring IC₅₀ values .

How can computational methods guide the design of derivatives with improved target binding?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to predict binding poses with targets like cannabinoid receptors (CB2) or elastase. Compare binding energies (ΔG) of adamantane vs. non-adamantane analogs .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For instance, electron-withdrawing groups on the pyran ring may enhance CB2 affinity .

What strategies address contradictions in biological activity data across structural analogs?

Q. Advanced

  • Meta-analysis : Compare SAR trends from independent studies. For example, adamantane sulfonamides show inverse agonism at CB2 (), while carboxamides may exhibit antagonism .
  • Off-target profiling : Use kinase panels or GPCR screening to identify confounding interactions. A compound showing unexpected cytotoxicity might inhibit kinases like EGFR .

How can reaction intermediates be stabilized during large-scale synthesis?

Q. Advanced

  • Protecting groups : Temporarily mask reactive sites (e.g., adamantane amines with Boc groups) to prevent side reactions during pyran-4-yloxy coupling .
  • Flow chemistry : Implement continuous reactors to minimize degradation of heat-sensitive intermediates (e.g., azide-containing precursors) .

What analytical techniques resolve challenges in purity assessment for hydrophobic derivatives?

Q. Advanced

  • HPLC-MS with HILIC columns : Improve retention and separation of polar impurities in predominantly hydrophobic matrices .
  • DSC/TGA : Monitor thermal stability during lyophilization, as adamantane derivatives may decompose above 200°C .

How does the adamantane moiety influence pharmacokinetic properties, and what modifications mitigate poor solubility?

Q. Advanced

  • LogP optimization : Introduce polar groups (e.g., PEG linkers or tertiary amines) while retaining adamantane’s rigidity. shows diethylamino-benzyl groups enhance solubility without compromising CB2 binding .
  • Prodrug strategies : Convert the carboxamide to a phosphate ester for improved aqueous solubility, as seen in PROTAC derivatives .

What mechanistic studies clarify its mode of action in enzyme inhibition?

Q. Advanced

  • Stopped-flow kinetics : Measure rapid binding to elastase using fluorescent probes (e.g., dansyl-labeled substrates) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (adamantane hydrophobic interactions) vs. enthalpy-driven mechanisms .

How can stereochemical integrity be maintained during scale-up of chiral intermediates?

Q. Advanced

  • Chiral chromatography : Use Pirkle-type columns to separate enantiomers of tetrahedral intermediates (e.g., tetrahydro-2H-pyran-4-ol derivatives) .
  • Asymmetric catalysis : Apply SadPhos ligands for enantioselective C–N bond formation, achieving >90% ee in adamantane-containing sulfinamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.